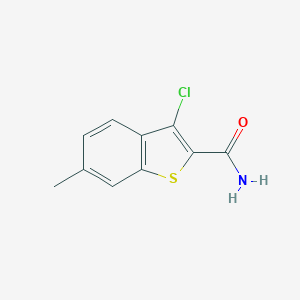

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound with the linear formula C10H8ClNOS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a molecular weight of 225.7 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8ClNOS . Unfortunately, a detailed molecular structure analysis is not available.Scientific Research Applications

Synthesis and Reactions

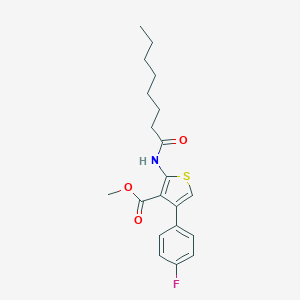

Researchers have developed methods for synthesizing various derivatives of 3-chloro-benzothiophene-2-carboxamide, exploring their reactions with different reagents. For instance, Ried, Oremek, and Guryn (1980) demonstrated the synthesis of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, revealing the compound's versatility in forming new compounds through nucleophilic substitution reactions (Ried, Oremek, & Guryn, 1980). Similarly, Sedlák et al. (2008) investigated the reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides, further expanding the chemical versatility of this scaffold (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Material Science and Heterocyclic Chemistry

In material science, the modification of 3-chloro-benzothiophene-2-carboxamide derivatives has been explored for the development of new materials with potential applications in biomineralization and as organic semiconductors. Ueyama et al. (1998) synthesized carboxylate-containing polyamides from 2,6-di(amino)benzoic acid and various dichlorides, investigating their calcium complexes and potential in biomineralization (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).

Biomedical Applications

The biomedical applications of benzothiophene derivatives have been a subject of interest, particularly in antimicrobial and antitubercular activity. Kolisnyk et al. (2015) synthesized and studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating the potential of benzothiophene derivatives in combating microbial infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Additionally, Rao and Subramaniam (2015) synthesized quinazolinone analogs substituted with benzothiophene, evaluating their antitubercular and antibacterial activities, further highlighting the therapeutic potential of these compounds (Rao & Subramaniam, 2015).

Safety and Hazards

Future Directions

Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name |

3-chloro-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIWQDQQDZQXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358024 |

Source

|

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34586-87-3 |

Source

|

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443818.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B443820.png)

![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443826.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B443832.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443834.png)

![4-Methyl-1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}decahydroquinoline](/img/structure/B443835.png)

![N-(2,4-difluorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443838.png)

![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443839.png)